Tert-butyl Methyl Oxalate

Overview

Description

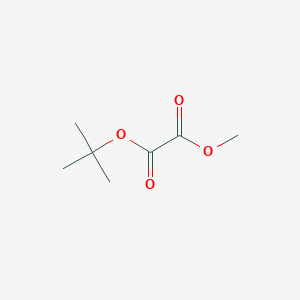

Tert-butyl Methyl Oxalate is an organic compound that features both tert-butyl and methyl ester groups attached to an oxalate moiety

Preparation Methods

Classical Synthetic Routes

Methyl Chlorooxoacetate and tert-Butanol Method

The most widely documented method for preparing tert-butyl methyl oxalate involves the reaction between methyl chlorooxoacetate and tert-butanol. This approach has been refined through various studies to optimize yield and purity. According to research conducted by Nawrat et al., a typical procedure involves adding methyl chlorooxoacetate (2.98 mL, 32.38 mmol, 1.2 equiv) to a solution of tert-butanol (2.56 mL, 26.98 mmol, 1.0 equiv). The reaction proceeds via nucleophilic acyl substitution, with the tert-butanol acting as a nucleophile attacking the acyl carbon of methyl chlorooxoacetate.

Pyridine-Mediated Synthesis

A variation of the classical method incorporates pyridine as a base and employs anhydrous ether as the reaction solvent. According to research published in the Journal of Organic Chemistry, this compound can be prepared "by the reaction of methyl chlorooxo acetate, tert-butanol and pyridine in anhydrous ether". In this approach, pyridine serves multiple functions: it facilitates the deprotonation of tert-butanol, enhancing its nucleophilicity, and neutralizes the hydrogen chloride generated during the reaction, preventing side reactions and degradation of the product.

Table 1: Comparative Analysis of Synthetic Methods for this compound

Reaction Optimization Parameters

Solvent Effects and Selection

The choice of solvent plays a crucial role in the preparation of this compound. Research indicates that anhydrous ether is preferred for the pyridine-mediated synthesis. The anhydrous condition is particularly important as it prevents unwanted hydrolysis of both the starting material and the product. The solvent selection affects multiple aspects of the reaction, including solubility of reagents, reaction rate, and ease of product isolation.

Catalyst and Base Selection

The base used in the reaction significantly impacts the efficiency of this compound synthesis. Pyridine has been documented as an effective base for this transformation. It serves to deprotonate the alcohol, increasing its nucleophilicity, while also neutralizing the acid byproduct. The choice of base can influence reaction kinetics, yield, and purity of the final product.

Laboratory-Scale Synthesis Protocol

Reagents and Equipment Requirements

Based on the available research, the following materials are typically required for the laboratory preparation of this compound:

- Methyl chlorooxoacetate (high purity)

- tert-Butanol (anhydrous)

- Pyridine (when using pyridine-mediated method)

- Anhydrous ether or other appropriate solvent

- Standard laboratory glassware including round-bottom flasks, addition funnels, and condenser

- Inert gas supply (nitrogen or argon) for moisture-sensitive reactions

- Temperature control equipment

Applications and Utility in Synthesis

Preparation of Aryl β-Diketo Acids

The primary application of this compound lies in the efficient oxalylation of aryl methyl ketones to construct the pharmacophore of aryl β-diketo acids. This transformation represents a key step in synthesizing compounds with potential pharmaceutical applications, particularly as HIV-1 integrase inhibitors. The use of this compound for this purpose offers significant advantages over conventional methods, including improved yields and shorter reaction times.

Advantages over Traditional Oxalylating Agents

Research has consistently demonstrated that this compound provides several distinct advantages over conventional oxalylating agents such as dimethyl or diethyl oxalate:

- Higher yields in oxalylation reactions

- Significantly reduced reaction times

- Milder reaction conditions, reducing side product formation

- Compatibility with a wide range of substrates, including those containing halogen substituents

- Enhanced selectivity in certain transformations

Table 4: Comparative Advantages of this compound in Synthesis

Analytical Characterization

Purity Assessment and Quality Control

For synthetic applications, especially in pharmaceutical research, the purity of this compound is critical. Common analytical methods for purity assessment would include:

- High-Performance Liquid Chromatography (HPLC)

- Gas Chromatography (GC)

- Thin-Layer Chromatography (TLC)

- Physical property determination (boiling point, refractive index)

Chemical Reactions Analysis

Tert-butyl Methyl Oxalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxalates and carbon dioxide.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the ester groups.

Substitution: The ester groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include strong acids, bases, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl Methyl Oxalate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of β-diketo acids, which are important intermediates in the synthesis of pharmaceuticals.

Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential use in drug development, especially in the design of enzyme inhibitors.

Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form stable compounds.

Mechanism of Action

The mechanism by which Tert-butyl Methyl Oxalate exerts its effects involves its ability to participate in various chemical reactions. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of different products. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Tert-butyl Methyl Oxalate can be compared with other similar compounds, such as:

Methyl Oxalate: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

Ethyl Oxalate: Similar to methyl oxalate but with an ethyl group, offering different reactivity and solubility properties.

Di-tert-butyl Oxalate: Contains two tert-butyl groups, making it more sterically hindered and less reactive in some reactions. The uniqueness of this compound lies in its combination of tert-butyl and methyl ester groups, which provide a balance of steric hindrance and reactivity, making it useful in a variety of applications.

Biological Activity

Tert-butyl methyl oxalate (TBMO) is an organic compound characterized by its unique structure, featuring both tert-butyl and methyl ester groups attached to an oxalate moiety. This compound has garnered attention in both organic synthesis and biological research due to its potential applications in drug development and enzyme inhibition. This article delves into the biological activity of TBMO, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

- Chemical Structure : TBMO is represented by the molecular formula and has the CAS number 33560-65-5.

- Synthesis : It is primarily synthesized through the reaction of tert-butanol with methyl oxalate, which results in a stable oxalate ester suitable for various chemical reactions.

Target of Action

TBMO is utilized as a reagent in organic synthesis, particularly in the preparation of aryl β-diketo acids. These acids are significant intermediates in pharmaceutical synthesis, making TBMO valuable in medicinal chemistry.

Mode of Action

The compound facilitates the formation of aryl β-diketo acids through a reaction mechanism that involves the activation of carbonyl groups. This process enhances the electrophilicity of the carbonyl carbon, allowing for nucleophilic attack by various substrates.

Biochemical Pathways

Research indicates that TBMO influences several biochemical pathways, particularly those related to enzyme activity and metabolic processes. Its derivatives have been studied for their interactions with biomolecules, suggesting potential roles as enzyme inhibitors or modulators.

Enzyme Inhibition

Studies have shown that TBMO and its derivatives can act as enzyme inhibitors. For instance, compounds derived from TBMO have been explored for their ability to inhibit HIV-1 integrase, showcasing their potential in antiviral drug development.

Pharmacokinetics

While specific pharmacokinetic data for TBMO is limited, related compounds such as methyl tertiary butyl ether (MTBE) have been studied extensively. These studies provide insights into absorption, distribution, metabolism, and excretion (ADME) characteristics that may be applicable to TBMO due to structural similarities .

Study on Oxalate Metabolism

A notable study highlighted the role of lactic acid bacteria in metabolizing oxalates, suggesting that similar mechanisms could be explored with TBMO derivatives. The research indicated that certain bacterial strains could effectively degrade oxalates, potentially leading to therapeutic applications in managing oxalate-related disorders .

Effects on Renal Health

Research has also investigated the impact of oxalate levels on kidney health. Findings suggest that elevated oxalate concentrations can lead to kidney damage and stone formation. Understanding how TBMO interacts with renal pathways may provide insights into mitigating these effects .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl methyl oxalate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of oxalic acid with tert-butanol and methanol under acid catalysis. Key parameters include temperature (40–60°C), stoichiometric ratios (1:2:1 for oxalic acid:tert-butanol:methanol), and reaction time (4–6 hrs). Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or HPLC using a C18 column . Orthogonal methods like FT-IR (to confirm ester C=O bonds at ~1740 cm⁻¹) and NMR (¹H NMR for tert-butyl protons at δ 1.2–1.4 ppm) are recommended .

Q. How should researchers design experiments to characterize this compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–12) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 210–240 nm for ester groups) and quantify hydrolytic byproducts (tert-butanol, methanol) using headspace GC-MS. Data should be analyzed using Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can conflicting data on this compound’s degradation pathways in advanced oxidation processes (AOPs) be resolved?

- Methodological Answer : Discrepancies often arise from radical scavenging effects (e.g., tert-butyl alcohol vs. methanol) and pH-dependent reaction mechanisms. Use isotopic labeling (e.g., deuterated solvents) and electron paramagnetic resonance (EPR) with spin traps (DMPO/TEMP) to identify dominant radicals (•OH vs. SO₄•⁻). Compare degradation kinetics in UV/H₂O₂, Fenton, and persulfate systems, and validate using LC-QTOF-MS to track intermediate formation .

Q. What computational models are suitable for predicting this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate transition-state energies and Fukui indices for electrophilic sites. Validate models against experimental kinetic data (e.g., SN2 reactions with amines or thiols). Solvent effects can be incorporated using the polarizable continuum model (PCM) .

Q. How do steric effects from the tert-butyl group influence the compound’s catalytic applications in asymmetric synthesis?

- Methodological Answer : Perform kinetic resolution experiments using chiral catalysts (e.g., Jacobsen’s salen complexes) and compare enantiomeric excess (ee) with less bulky analogs. Synchrotron X-ray crystallography can reveal steric hindrance in transition states. Statistical analysis (e.g., multivariate regression) should correlate tert-butyl substitution patterns with ee values .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for resolving batch-to-batch variability in this compound synthesis?

- Methodological Answer : Apply design of experiments (DoE) with response surface methodology (RSM) to optimize variables (catalyst concentration, temperature). Use ANOVA to identify significant factors. For quality control, implement principal component analysis (PCA) on GC-MS and NMR datasets to detect outlier batches .

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and conformational dynamics using variable-temperature NMR. Cross-validate with computational NMR tools (e.g., ACD/Labs or Gaussian-based predictions). If shifts persist, consider impurities or tautomerism and confirm via high-resolution mass spectrometry (HRMS) .

Q. Safety & Compliance

Q. What protocols ensure safe handling of this compound in oxygen-sensitive reactions?

Properties

IUPAC Name |

2-O-tert-butyl 1-O-methyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,3)11-6(9)5(8)10-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPUKWSIJCYFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465005 | |

| Record name | Tert-butyl Methyl Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33560-65-5 | |

| Record name | Tert-butyl Methyl Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.